

# Comparative Analysis of Orum Therapeutics' GSPT1-Targeting Antibody-Drug Conjugates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ORM-3819**

Cat. No.: **B15579920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

While the specific compound "**ORM-3819**" does not appear in publicly available information, this guide provides a comparative analysis of Orum Therapeutics' known GSPT1-targeting antibody-drug conjugates (ADCs), which can be considered its analogs. These novel therapeutics leverage the company's proprietary Dual-Precision Targeted Protein Degradation (TPD<sup>2</sup>) platform to deliver a GSPT1 degrader payload to cancer cells. The GSPT1 protein is a key factor in translation termination, and its degradation leads to apoptosis in cancer cells.[1][2]

This analysis focuses on three key molecules from Orum's pipeline:

- ORM-5029: A HER2-targeting ADC for solid tumors.
- ORM-6151 (now BMS-986497): A CD33-targeting ADC for acute myeloid leukemia (AML), acquired by Bristol Myers Squibb.[2][3]
- ORM-1153: A CD123-targeting ADC for hematologic malignancies.[4][5]

## At a Glance: Comparative Overview

| Feature         | ORM-5029                                        | ORM-6151 / BMS-986497                                     | ORM-1153                                |
|-----------------|-------------------------------------------------|-----------------------------------------------------------|-----------------------------------------|
| Target Antigen  | HER2 (Human Epidermal growth factor Receptor 2) | CD33                                                      | CD123 (Interleukin-3 Receptor alpha)    |
| Indication      | HER2-expressing solid tumors                    | Acute Myeloid Leukemia (AML) and other CD33+ malignancies | Hematologic malignancies, including AML |
| Antibody        | Pertuzumab[6][7]                                | Gemtuzumab Fab engineered onto an IgG1 Fc[8]              | Undisclosed CD123-targeting antibody    |
| Payload         | SMol006 (GSPT1 molecular glue degrader)[6][9]   | SMol006 (GSPT1 molecular glue degrader)[8][10]            | Proprietary GSPT1-degrading payload     |
| Linker          | Val-Cit PABC cleavable linker[6][9]             | Novel $\beta$ -glucuronide releasable linker[8][10]       | Undisclosed                             |
| Clinical Status | Phase 1 trial terminated[11]                    | Phase 1 clinical trial ongoing (as BMS-986497)[1][12]     | Preclinical[4][13]                      |

## Preclinical Performance: A Head-to-Head Look

Orum Therapeutics has presented preclinical data for these compounds at major scientific conferences, demonstrating their potential. The following tables summarize the key findings.

### In Vitro Potency

| Compound | Cell Lines                                                                                     | Potency                                                                                                                            | Comparison                                                                       |
|----------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| ORM-5029 | HER2-expressing cell lines                                                                     | 10-1000 fold more potent than the unconjugated GSPT1 degrader (SMol006) and standard-of-care ADCs like Kadcyla and Enhertu.[9][14] | Showed potent activity even in HER2-low models.[14][15]                          |
| ORM-6151 | CD33-expressing cell lines (including Mylotarg-resistant lines) and primary AML patient blasts | Picomolar activity, 10-1000 fold more potent than unconjugated GSPT1 degraders (including CC-90009) and Mylotarg.[3][8][10]        | Exhibited minimal cytotoxicity to healthy hematopoietic progenitor cells.[3][10] |
| ORM-1153 | Target-expressing cell lines                                                                   | Picomolar potency, approximately 1,000-fold higher potency than the unconjugated degrader payload.[4][16]                          | Demonstrated greater potency than existing small molecule GSPT1 degraders.[13]   |

## In Vivo Efficacy

| Compound | Xenograft Model                        | Key Findings                                                                                                                                                                                                                                                        |
|----------|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ORM-5029 | BT474 and HCC1569<br>xenograft models  | A single dose demonstrated superior activity to Kadcyla and comparable activity to Enhertu at an equivalent dose.[9]<br>Tumor growth inhibition correlated with the degradation of GSPT1.[9]                                                                        |
| ORM-6151 | MV4-11 disseminated<br>xenograft model | A single treatment at doses as low as 0.1 mg/kg showed robust efficacy.[8] A single 3 mg/kg dose led to complete tumor regression in all treated animals.[2] Demonstrated superior tumor growth inhibition compared to a clinically equivalent dose of CC-90009.[3] |
| ORM-1153 | Disseminated AML xenograft<br>model    | A single dose led to strong, dose-dependent tumor regression, with complete and durable responses at the highest dose.[4][16]                                                                                                                                       |

## Mechanism of Action and Experimental Workflow

The underlying principle for these ADCs is the targeted delivery of a GSPT1 degrader to cancer cells, leading to their destruction.

## Signaling Pathway of GSPT1 Degradation





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Study of BMS-986497 (ORM-6151) as a Monotherapy, in Double and Triple Combination With Azacitidine and Venetoclax in Participants With Relapsed or Refractory Acute Myeloid Leukemia or Myelodysplastic Syndrome | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. adcreview.com [adcreview.com]
- 3. Orum Therapeutics Presents Positive Preclinical Data Of ORM-6151, A First-In-Class, CD33-GSPT1 Dual-Precision Targeted Protein Degrader For AML, At ASH 2022 — Orum Therapeutics [orumrx.com]
- 4. Orum Therapeutics Presents Preclinical Data at ASH 2025 Demonstrating Potent and Selective Antitumor Activity of ORM-1153, a CD123-Targeting Degrader Antibody Conjugate for Acute Myeloid Leukemia — Orum Therapeutics [orumrx.com]
- 5. Orum Therapeutics to present ORM-1153 preclinical study in US < Bio < Article - KBR [koreabiomed.com]
- 6. Facebook [cancer.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Orum shares plummet after termination of US breast cancer trial < Pharma < Article - KBR [koreabiomed.com]
- 12. Phase I multicenter, open-label, first-in-human study of BMS-986497 (ORM-6151) in subjects with relapsed or refractory acute myeloid leukemia or myelodysplastic syndrome. [mdanderson.org]
- 13. Orum Therapeutics Provides Program Update and Announces Drug Candidate Nomination — Orum Therapeutics [orumrx.com]
- 14. Orum Therapeutics Presents Preclinical Data at AACR 2022 Highlighting Novel Dual-Precision Targeted Protein Degrader, ORM-5029, Degrading GSPT1 - BioSpace [biospace.com]
- 15. Orum Therapeutics Presents Preclinical Data At AACR 2022 Highlighting Novel Dual-Precision Targeted Protein Degrader, ORM-5029, Degrading GSPT1 — Orum Therapeutics [orumrx.com]
- 16. Orum Therapeutics Presents Preclinical Data at ASH 2025 Demonstrating Potent and Selective Antitumor Activity of ORM-1153, a CD123-Targeting Degrader Antibody Conjugate for Acute Myeloid Leukemia < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]

- To cite this document: BenchChem. [Comparative Analysis of Orum Therapeutics' GSPT1-Targeting Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15579920#comparative-analysis-of-orm-3819-and-its-analogs>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)